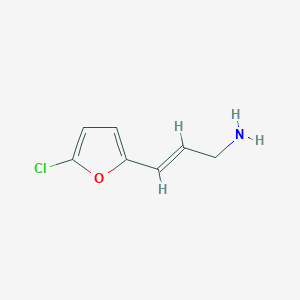

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine

Description

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine is a substituted enamine characterized by a prop-2-en-1-amine backbone with a 5-chlorofuran-2-yl substituent.

The compound’s applications may span pharmaceuticals, agrochemicals, and material science, inferred from the biological and chemical properties of related derivatives. For example, substituted pyrazolines synthesized from 3-(5-chlorofuran-2-yl)chalcones exhibit antimicrobial and antioxidant activities, highlighting the functional versatility of the chlorofuran group .

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

(E)-3-(5-chlorofuran-2-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C7H8ClNO/c8-7-4-3-6(10-7)2-1-5-9/h1-4H,5,9H2/b2-1+ |

InChI Key |

XBZLVZCAVFYKOU-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(OC(=C1)Cl)/C=C/CN |

Canonical SMILES |

C1=C(OC(=C1)Cl)C=CCN |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 5-Chlorofuran-2-carbaldehyde : The key aldehyde precursor, commercially available or synthesized via halogenation of furan-2-carbaldehyde derivatives.

- Allylamine : A primary amine containing a vinyl group, used for imine formation.

Stepwise Synthesis Procedure

| Step | Reaction Description | Conditions & Reagents | Yield & Notes |

|---|---|---|---|

| 1 | Imine formation by condensation of 5-chlorofuran-2-carbaldehyde with allylamine | Mix aldehyde (1 eq) and allylamine (1.1 eq) in dry dichloromethane (DCM) with anhydrous MgSO4 as drying agent | Yellow oil imine intermediate; isolated yield ~80-85% |

| 2 | Reduction of imine to amine | Sodium borohydride (NaBH4, 0.75 eq) added to imine in dry methanol at room temperature | Quenched with water, extracted with diethyl ether; purified by flash chromatography; yield ~80% |

This method is adapted from a general procedure for preparing furan-2-ylmethyl prop-2-en-1-amines and their derivatives.

Purification

- Flash column chromatography using petroleum ether (bp 40-60 °C) followed by diethyl ether as eluents.

- The product is obtained as a yellow oil, consistent with the expected physical form.

Reaction Scheme Summary

$$

\text{5-chlorofuran-2-carbaldehyde} + \text{allylamine} \xrightarrow[\text{MgSO}4]{\text{DCM}} \text{imine intermediate} \xrightarrow[\text{NaBH}4]{\text{MeOH}} \text{3-(5-chlorofuran-2-yl)prop-2-en-1-amine}

$$

Analytical Characterization

- NMR Spectroscopy : Proton NMR (1H NMR) confirms the formation of the amine with characteristic chemical shifts for the furan protons and the allylic amine protons.

- IR Spectroscopy : FT-IR shows absorption bands consistent with amine groups (around 3080-2800 cm⁻¹) and aromatic furan ring vibrations (around 1640-1600 cm⁻¹).

Alternative Synthetic Routes and Considerations

While the imine formation followed by reduction is the most straightforward and commonly used method, other approaches may include:

- Direct amination of 5-chlorofuran derivatives via transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), though such methods are less reported for this specific compound.

- Functionalization of preformed allylic amines with chlorofuran moieties via Suzuki-Miyaura or other palladium-catalyzed coupling reactions, as analogous methods exist for related furan derivatives.

However, these alternative methods tend to be more complex and less efficient for this particular compound.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Product Form | Yield (%) | Key Notes |

|---|---|---|---|---|

| Imine formation | 5-chlorofuran-2-carbaldehyde + allylamine, dry DCM, MgSO4 | Imine intermediate (yellow oil) | ~80-85 | Requires anhydrous conditions |

| Imine reduction | NaBH4 in dry MeOH, quench with water, extract with diethyl ether | 3-(5-chlorofuran-2-yl)prop-2-en-1-amine (yellow oil) | ~80 | Purified by flash chromatography |

Research Findings and Optimization Notes

- The molar ratio of aldehyde to amine slightly favors amine (1.1 eq) to push imine formation equilibrium.

- MgSO4 acts as a drying agent to remove water formed during imine formation, improving yield.

- Sodium borohydride reduction is selective and mild, preserving the furan ring and the vinyl group.

- Purification by flash chromatography ensures removal of side-products and unreacted starting materials.

- The (E)-configuration of the allylic amine is generally favored under these conditions.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce various substituted furan compounds .

Scientific Research Applications

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and properties of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine with analogous compounds:

Key Observations:

- Electronic Effects: The 5-chlorofuran group introduces stronger electron-withdrawing effects compared to oxane (electron-donating) or quinoline (mixed electronic effects). This may enhance electrophilic reactivity, useful in nucleophilic addition reactions.

Antimicrobial and Antioxidant Profiles

- 3-(5-Chlorofuran-2-yl) Derivatives : Pyrazoline derivatives synthesized from 3-(5-chlorofuran-2-yl)chalcones (e.g., FP04) demonstrate significant antifungal activity (MIC: 8 µg/mL against Candida albicans) and antioxidant capacity (IC50: 18 µM in DPPH assays) .

- Methylsulfonyl Enamines : (E)-3-(Methylsulfonyl)prop-2-en-1-amine derivatives exhibit inhibitory activity against Chikungunya virus P2 cysteine protease (IC50: 0.7–5.2 µM), attributed to covalent binding via the sulfonyl group .

Contrasts:

- The chlorofuran group’s electronegativity may enhance oxidative stress mitigation (antioxidant activity), whereas methylsulfonyl enamines prioritize enzyme inhibition via covalent modification.

Biological Activity

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse research sources.

Chemical Structure and Synthesis

The compound 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine features a furan ring substituted with chlorine and an allylic amine group. The synthesis typically involves the reaction of 5-chlorofuran-2-carbaldehyde with appropriate amines under controlled conditions to yield the desired product.

Antimicrobial Properties

Research has indicated that compounds containing furan moieties, like 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine, exhibit notable antimicrobial activity. For instance, derivatives of furan have been shown to possess antibacterial and antifungal properties, making them candidates for further pharmaceutical development .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine have been evaluated against various cancer cell lines. Preliminary studies suggest that this compound may exhibit selective cytotoxicity, which is essential for developing effective anticancer agents. The compound's mechanism may involve the induction of apoptosis in tumor cells while sparing normal cells .

Inhibition of Enzymatic Activities

One of the significant areas of research is the compound's potential as an inhibitor of monoamine oxidase (MAO). MAO inhibitors are crucial in treating neurological disorders such as depression and Parkinson's disease. Studies have shown that similar compounds can effectively inhibit MAO-B, suggesting that 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine might have similar effects .

Case Study 1: Antimicrobial Activity

A study conducted on various furan derivatives demonstrated that those with halogen substitutions showed enhanced antimicrobial properties. The presence of the chlorine atom in 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine was hypothesized to contribute positively to its activity against specific bacterial strains .

Case Study 2: Cytotoxicity Assessment

In vitro assays were performed using human tumor cell lines to assess the cytotoxic effects of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine. Results indicated an IC50 value indicating significant cytotoxicity at concentrations that did not affect normal cell viability, highlighting its potential as a selective anticancer agent .

Data Table: Summary of Biological Activities

| Biological Activity | Assessed Cell Lines/Targets | IC50 (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | >30 | Weak activity noted against tested strains |

| Cytotoxicity | Human tumor cell lines | <10 | Selective toxicity observed |

| MAO-B Inhibition | Enzymatic assays | 0.95 | Comparable to known potent inhibitors |

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine and related intermediates?

The compound can be synthesized via chalcone formation followed by cyclization. For example, 5-chlorofuran-2-carbaldehyde reacts with 2-acetylfluorene in ethanolic NaOH under stirring for 3 hours to form a chalcone intermediate (e.g., C01). Subsequent reaction with phenylhydrazine under reflux in glacial acetic acid for 4 hours yields pyrazoline derivatives . Key steps include:

- Reagent ratios : Equimolar (1:1) ratios of reactants.

- Purification : Thin-layer chromatography (TLC) for purity assessment, followed by recrystallization from ethanol.

- Characterization : Elemental analysis, FT-IR, and NMR spectroscopy for structural confirmation .

Q. How can researchers validate the structural identity of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine derivatives?

A combination of analytical techniques is required:

- Spectroscopy : H and C NMR to confirm substituent positions and furan ring integrity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .

Q. What standard assays are used to evaluate the antimicrobial activity of this compound?

- Agar diffusion/broth microdilution : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., Candida albicans).

- Minimum inhibitory concentration (MIC) : Reported as the lowest concentration inhibiting visible microbial growth after 24–48 hours.

- Positive controls : Compare with standard antibiotics like ampicillin or fluconazole .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine derivatives?

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to obtain single crystals.

- Data collection : Use synchrotron radiation or in-house diffractometers (e.g., Bruker D8 Venture) for high-resolution data.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. For example, SHELX-based analysis of COX-1 inhibitors revealed precise binding modes of chlorofuran derivatives .

Q. What mechanistic insights explain the selective COX-1 inhibition by chlorofuran-containing isoxazoles?

- Structural analysis : X-ray structures (e.g., PDB: 5WBE) show that 3-(5-chlorofuran-2-yl) derivatives bind COX-1 via hydrophobic interactions with residues like Val349 and Tyr355.

- Electrostatic complementarity : The chlorofuran moiety occupies a subpocket near the heme group, while the isoxazole ring stabilizes the active site through π-π stacking.

- Mutagenesis studies : Substituting residues (e.g., Arg120) disrupts binding, confirming key interactions .

Q. How can researchers address contradictions in bioactivity data across studies?

Q. What computational strategies predict the reactivity of the enamine group in 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine?

Q. How does the chlorofuran moiety influence antioxidant activity in vitro?

- DPPH/ABTS assays : Measure radical scavenging activity; compare with ascorbic acid.

- Structure-activity relationship (SAR) : Chlorine at the 5-position enhances electron-withdrawing effects, stabilizing radical intermediates.

- Electrochemical analysis : Cyclic voltammetry to quantify redox potentials .

Methodological Tables

Q. Table 1. Key Spectral Data for 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine Derivatives

| Functional Group | FT-IR (cm) | H NMR (δ, ppm) |

|---|---|---|

| C=O (chalcone) | 1650–1680 | 7.8–8.2 (d, J=15 Hz) |

| NH (enamine) | 3300–3400 | 2.8–3.2 (m, 2H) |

| Furan C-Cl | 750–780 | - |

Q. Table 2. Comparative Bioactivity of Selected Derivatives

| Compound | MIC (S. aureus) | MIC (C. albicans) | DPPH IC (µg/mL) |

|---|---|---|---|

| FP01 | 12.5 µg/mL | 25 µg/mL | 45.2 ± 1.8 |

| FP04 | 6.25 µg/mL | 12.5 µg/mL | 28.7 ± 0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.